Methyl 5-methylthiophene-2-carboxylate
Overview
Description
Methyl 5-methylthiophene-2-carboxylate is an organic compound with the molecular formula C7H8O2S. It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is used in various chemical syntheses and has applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-methylthiophene-2-carboxylate can be synthesized through the esterification of 5-methylthiophene-2-carboxylic acid. The process involves the following steps :
- Dissolve 5-methylthiophene-2-carboxylic acid (100 g, 703 mmol) in methanol (1.0 L).
- Add concentrated sulfuric acid (10 mL) to the solution.
- Heat the mixture under reflux for 2 days.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Add diethyl ether (1.0 L) to the residue.
- Wash the mixture successively with water (500 mL × 4) and saturated brine (500 mL).
- Dry the mixture over magnesium sulfate.
- Filter and concentrate under reduced pressure to obtain this compound (yield: 100%).
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 5-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 5-methylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
- Methyl 2-thiophenecarboxylate
- Methyl 3-thiophenecarboxylate
- Methyl 4-thiophenecarboxylate
Uniqueness:
- This compound has a unique substitution pattern on the thiophene ring, which can influence its reactivity and properties.
- Methyl 2-thiophenecarboxylate and Methyl 3-thiophenecarboxylate have different substitution positions, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
methyl 5-methylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPZGUGQLAOODR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342324 | |
Record name | methyl 5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19432-69-0 | |
Record name | Methyl 5-methyl-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19432-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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